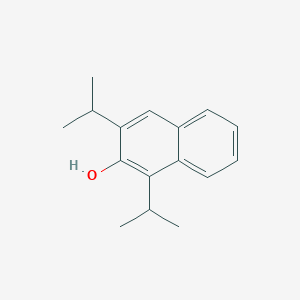![molecular formula C15H17ClN2O4 B14497161 2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate CAS No. 62933-06-6](/img/structure/B14497161.png)
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate is a complex organic compound with the molecular formula C15H17N2ClO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable indole derivative with a quinolizidine precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can yield tetrahydroquinolizine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoloquinolizine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a DNA-intercalating agent and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate involves its interaction with specific molecular targets and pathways. It is known to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3,4,6,7,12,12B-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one: Similar in structure but differs in the functional groups attached to the core structure.
6H-Indolo[2,3-b]quinoxalines: Known for their DNA-intercalating properties and potential anticancer activities.
Uniqueness
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate is unique due to its specific molecular structure, which allows it to interact with DNA and other biological targets in a distinct manner. This uniqueness contributes to its potential as a therapeutic agent and its versatility in scientific research .
Properties
CAS No. |
62933-06-6 |
|---|---|
Molecular Formula |
C15H17ClN2O4 |
Molecular Weight |
324.76 g/mol |
IUPAC Name |
2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C15H16N2.ClHO4/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;2-1(3,4)5/h1-2,5-6H,3-4,7-10H2;(H,2,3,4,5) |
InChI Key |
LWXGAZAOXRNEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2=C(C1)C3=C(CC2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


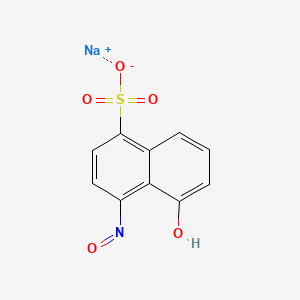
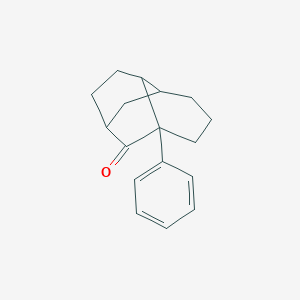
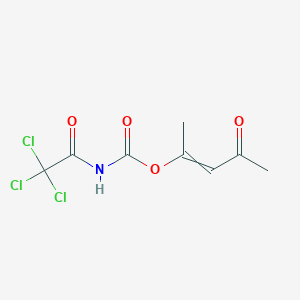
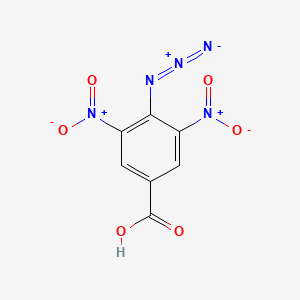
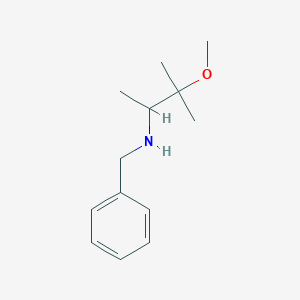
![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
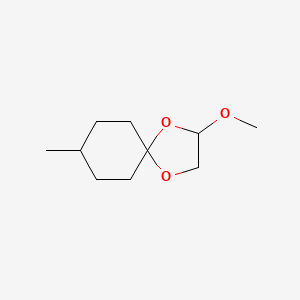
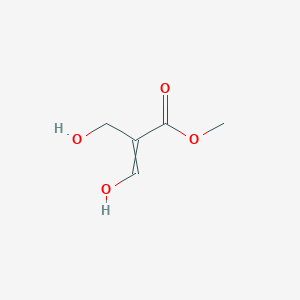
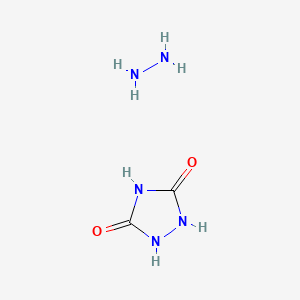
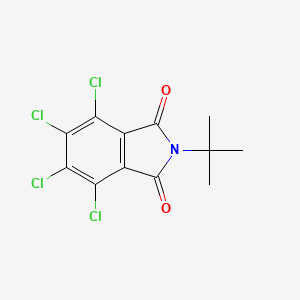

![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
